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Compound of Interest

Compound Name: ACT-335827

cat. No.: B605164

An In-Depth Technical Guide to ACT-335827: A Selective Orexin-1 Receptor Antagonist

For researchers, scientists, and drug development professionals, this document provides a
comprehensive technical overview of ACT-335827, a selective orexin-1 receptor (OX1R)
antagonist.

Core Compound Information

ACT-335827 is an orally available and brain-penetrant small molecule that demonstrates high
selectivity for the orexin-1 receptor.[1][2] Its development has been geared towards
investigating the role of the orexin system in various neurological and physiological processes.

Identifier Value

CAS Number 1354039-86-3[3][4][5][6]
Molecular Formula C31H38N205[4][5]
Molecular Weight 518.64 g/mol [4][5]

Mechanism of Action and Signaling Pathway

ACT-335827 functions as a competitive antagonist at the OX1R, a G-protein coupled receptor
(GPCR). The orexin system, comprising orexin-A and orexin-B neuropeptides and their
receptors OX1R and OX2R, is a key regulator of arousal, motivation, and stress. Orexin-A
binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.
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The binding of orexin-A to OX1R primarily activates the Gg/11 protein, leading to the activation
of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of
intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein
kinase C (PKC). This signaling cascade ultimately results in neuronal excitation. By blocking
this pathway, ACT-335827 can modulate the physiological responses mediated by OX1R.
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Orexin-1 Receptor Signaling Pathway and ACT-335827 Inhibition.

Pharmacological Profile

ACT-335827 exhibits a high degree of selectivity for OX1R over OX2R, making it a valuable
tool for dissecting the specific functions of the OX1R.

Parameter Value Species Assay

IC50 (OX1R) 6 nM Not Specified Not Specified

IC50 (OX2R) 417 nM Not Specified Not Specified

Kb (OX1R) 41 nM Not Specified Not Specified

Kb (OX2R) 560 nM Not Specified Not Specified
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Experimental Protocols

ACT-335827 has been utilized in various preclinical models to investigate its therapeutic
potential. Below are detailed methodologies for key experiments.

Fear-Potentiated Startle (FPS) in Rats

This model assesses the anxiolytic potential of a compound by measuring the potentiation of
the startle reflex in the presence of a conditioned fear stimulus.

Experimental Workflow:

Testing Phase (Day 2)

Conditioning Phase (Day 1)
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Fear-Potentiated Startle Experimental Workflow.
Methodology:
e Animals: Male Wistar rats.

o Apparatus: A startle response system consisting of a sound-attenuated chamber with a grid
floor for delivering foot shocks and a speaker for acoustic stimuli.

o Conditioning: On day 1, rats are placed in the chamber and presented with a conditioned
stimulus (CS), such as a light, which co-terminates with an unconditioned stimulus (US), a
mild foot shock (e.g., 0.5 mA for 500 ms). This pairing is repeated multiple times.

e Testing: On day 2, rats are administered ACT-335827 orally. After a set pre-treatment time
(e.g., 60 minutes), they are placed back in the chamber. The acoustic startle response is
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measured in the presence and absence of the CS (light). An anxiolytic effect is indicated by a
reduction in the potentiation of the startle response in the presence of the CS.

Diet-Induced Obesity (DIO) and Metabolic Syndrome in
Rats

This model is used to evaluate the effects of compounds on metabolic parameters in the
context of a diet that mimics a Western-style diet.

Methodology:

Animals: Male Wistar rats.

o Diet: For several weeks (e.g., 13 weeks), rats are fed a cafeteria-style diet consisting of
highly palatable, energy-dense human foods (e.g., cookies, cheese, sausages) in addition to
standard chow, or a high-fat diet.[6] A control group receives only standard chow.[6]

o Treatment: Following the diet-induced obesity phase, rats are treated daily with an oral
gavage of ACT-335827 or vehicle.[6]

o Measurements: Body weight, food and water intake, and body composition are monitored
regularly. An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism.
At the end of the study, blood samples are collected for analysis of lipids and other metabolic
markers.

Oral Glucose Tolerance Test (OGTT) Protocol:

Fast rats overnight.

Administer a baseline oral glucose load (e.qg., 2 g/kg).

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose
administration.

Measure blood glucose levels at each time point.

Binge-Eating Animal Model

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24416020/
https://pubmed.ncbi.nlm.nih.gov/24416020/
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24416020/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This model investigates the effects of compounds on compulsive overeating of palatable food,
often induced by a combination of caloric restriction and stress.[5][7]

Methodology:
¢ Animals: Female Sprague-Dawley rats.
 Induction of Binge-Like Behavior:

o Diet Cycling: Rats undergo cycles of food restriction (e.g., 66% of control intake for 4
days) followed by periods of ad libitum access to both standard chow and a highly
palatable food (HPF) (e.g., 6 days).[5]

o Stress: Following the diet cycling, an acute stressor (e.g., foot shock) is applied to trigger
binge-eating behavior.[5][7]

o Treatment: ACT-335827 or vehicle is administered prior to the presentation of the HPF.

o Measurement: The intake of the HPF is measured over a defined period (e.g., 24 hours) to
assess the effect of the compound on binge-like eating.[5]

Summary of Preclinical Findings
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Key Findings with ACT-

Model Species
335827

Dose-dependent reduction in
) fear-potentiated startle,
Fear-Potentiated Startle Rat ) S
suggesting anxiolytic-like

effects.

Did not significantly alter body
weight gain or glucose
_ _ intolerance but did reduce the
Diet-Induced Obesity Rat )
preference for a high-fat/sweet
diet and increased HDL

cholesterol.[6]

Dose-dependently reduced
Binge-Eating Model Rat binge-like eating of highly
palatable food.[7]

Attenuated the increase in
Stress-Induced Hyperthermia Rat body temperature and heart
a
and Tachycardia rate in response to social

stress.

This technical guide provides a summary of the key characteristics and experimental
applications of ACT-335827. For further detailed information, researchers are encouraged to
consult the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Selective serotonin re-uptake inhibitors decrease schedule-induced polydipsia in rats: a
potential model for obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24416020/
https://pubmed.ncbi.nlm.nih.gov/38456603/
https://www.benchchem.com/product/b605164?utm_src=pdf-body
https://www.benchchem.com/product/b605164?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7871019/
https://pubmed.ncbi.nlm.nih.gov/7871019/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Behavioral and pharmacological validation of an integrated fear-potentiated startle and
prepulse inhibition paradigm - PMC [pmc.ncbi.nim.nih.gov]

3. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a
systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

4. Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in
Females - PMC [pmc.ncbi.nlm.nih.gov]

5. A new animal model of binge eating: key synergistic role of past caloric restriction and
stress - PubMed [pubmed.ncbi.nim.nih.gov]

6. The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced
obesity associated with metabolic syndrome - PubMed [pubmed.nchbi.nim.nih.gov]

7. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an
animal model of binge-eating disorder - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [ACT-335827 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605164#act-335827-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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